molecular formula C16H10N2S B3050257 2-Benzothiazol-2-yl-quinoline CAS No. 24613-99-8

2-Benzothiazol-2-yl-quinoline

Cat. No. B3050257
CAS RN: 24613-99-8
M. Wt: 262.3 g/mol
InChI Key: UUEGANDSQCTZQT-UHFFFAOYSA-N
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Description

“2-Benzothiazol-2-yl-quinoline” is a chemical compound that has been studied for various applications . It is a derivative of benzothiazole, a heterocyclic compound that is a privileged scaffold in the field of synthetic and medicinal chemistry .


Synthesis Analysis

The synthesis of “2-Benzothiazol-2-yl-quinoline” involves several steps. For instance, a rhenium(I) complex with 2-(benzothiazol-2-yl) quinoline was synthesized by reacting [Re(CO)5Cl] with 2-(benzothiazol-2-yl) quinoline (1:1) in a boiling mixture of methanol+chloroform (3:1, v/v) under an argon atmosphere .


Molecular Structure Analysis

The molecular structure of “2-Benzothiazol-2-yl-quinoline” is based on the combination of a benzothiazole and a quinoline moiety . The ground and excited-state geometries, NMR, absorption, and phosphorescence properties of the Re(I) complex are examined by DFT and TDDFT methods .


Chemical Reactions Analysis

The chemical reactions involving “2-Benzothiazol-2-yl-quinoline” are diverse. For example, it can participate in the formation of a rhenium(I) complex . Other reactions include condensation with aldehydes .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole based compounds have shown significant potential in the development of new anti-tubercular drugs . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Synthetic Pathways

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antibacterial Activity

Benzothiazole derivatives have been evaluated for their antibacterial activity. For instance, they have been studied as DNA gyraseB inhibitors, which could potentially lead to the development of new antibacterial drugs .

Pharmacological Properties

Benzothiazole and its derivatives possess a wide range of pharmacological properties. They have been found to exhibit anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitory, anti-malarial, hypoglycemic, anti-inflammatory, endothelial lipase inhibitory, and antiepileptic activities .

Industrial Applications

Benzothiazole is widely used in various industrial applications due to its high pharmaceutical and biological activity. It is used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

Medicinal Chemistry

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a high degree of structural diversity, making it vital for the investigation of novel therapeutics .

properties

IUPAC Name

2-quinolin-2-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2S/c1-2-6-12-11(5-1)9-10-14(17-12)16-18-13-7-3-4-8-15(13)19-16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEGANDSQCTZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351428
Record name 2-Benzothiazol-2-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzothiazol-2-yl-quinoline

CAS RN

24613-99-8
Record name 2-Benzothiazol-2-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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